molecular formula C10H8O5 B10758690 Naphthalene-1,2,4,5,7-pentol

Naphthalene-1,2,4,5,7-pentol

Cat. No.: B10758690
M. Wt: 208.17 g/mol
InChI Key: IISYZEMBGRNYTH-UHFFFAOYSA-N
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Description

Naphthalene-1,2,4,5,7-pentol is an organic compound belonging to the class of naphthols and derivatives. It is characterized by the presence of five hydroxyl groups (-OH) attached to the naphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-1,2,4,5,7-pentol typically involves the hydroxylation of naphthalene derivatives. One common method is the oxidation of naphthalene using strong oxidizing agents such as chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the pentol derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity. The crude product is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,2,4,5,7-pentol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene-1,2,4,5,7-pentol has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of naphthalene-1,2,4,5,7-pentol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the naphthalene ring can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene-1,2,4,5,7-pentol is unique due to the specific positioning and number of hydroxyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

naphthalene-1,2,4,5,7-pentol

InChI

InChI=1S/C10H8O5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-3,11-15H

InChI Key

IISYZEMBGRNYTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=C(C=C2O)O)O)O)O

Origin of Product

United States

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